2,3-dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
Description
2,3-Dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide is a benzamide-thiazole hybrid compound characterized by a thiazole core substituted with a 4-methoxy-3-methylphenyl group at position 4 and a 2,3-dimethoxybenzamide moiety at position 2. This structure combines electron-donating methoxy groups with a methyl substituent, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-12-10-13(8-9-16(12)24-2)15-11-27-20(21-15)22-19(23)14-6-5-7-17(25-3)18(14)26-4/h5-11H,1-4H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDWMAGRFKYSRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamides.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that compounds similar to 2,3-dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide exhibit significant antimicrobial activity. For instance, studies have reported the synthesis of thiazole derivatives that were screened for antibacterial effects against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae . The presence of the thiazole moiety is often linked to enhanced antimicrobial properties.
Enzyme Inhibition
The compound has potential applications in enzyme inhibition. Thiazole derivatives can act as inhibitors for various enzymes involved in metabolic pathways. For example, the structural similarity to known enzyme substrates allows these compounds to bind effectively to active sites, thereby inhibiting enzymatic activity. This mechanism is crucial for developing therapeutic agents targeting specific diseases such as cancer and diabetes.
Cancer Research
Thiazole-containing compounds have shown promise in cancer research due to their ability to modulate cellular pathways involved in tumor growth and metastasis. The specific structure of this compound may enhance its efficacy in targeting cancer cells while minimizing effects on healthy tissues.
Neurological Disorders
Emerging studies suggest that thiazole derivatives might play a role in treating neurological disorders by interacting with neurotransmitter systems or modulating neuroinflammatory responses. The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents for conditions like Alzheimer's disease.
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in various applications:
- Antibacterial Activity : A study synthesized various thiazole derivatives and evaluated their antibacterial activity using standard methods. Results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria .
- Enzyme Inhibition : Research focused on the inhibition of specific enzymes related to metabolic disorders showed that thiazole derivatives could effectively reduce enzyme activity, indicating their potential as drug candidates for diabetes management .
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Thiazole Ring
The thiazole ring’s substitution pattern significantly impacts molecular properties. Key analogs include:
- 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS: 313395-73-2) : Features a nitro group and chlorine on the benzamide, enhancing electron-withdrawing effects compared to the target compound’s methoxy groups. This may alter binding affinity in biological systems .
Benzamide Modifications
Variations in the benzamide moiety are critical for activity:
- 3,4-Dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide (CAS: 868369-55-5) : Replaces the thiazole with a benzothiazol-2-ylidene group, introducing conjugation that may affect redox properties and tautomerism .
- 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide: Incorporates a triazole sulfanyl group, enabling hydrogen bonding and π-π stacking interactions absent in the target compound .
Spectroscopic Data
Physicochemical and Crystallographic Analysis
- Tautomerism : Thiazole derivatives often exhibit tautomerism, as seen in 1,2,4-triazole-thione equilibria, though this is less likely in fully substituted thiazoles like the target compound .
- Crystal Packing : Analogous compounds, such as (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide, show dihedral angles between aromatic rings of ~20–30°, influencing molecular stacking and stability .
Comparative Data Table
Biological Activity
2,3-Dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
- Molecular Formula : C21H22N2O5S2
- Molecular Weight : 446.5 g/mol
- IUPAC Name : N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide
- Chemical Structure : The compound features a thiazole ring, which is known for its diverse biological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its anticancer properties and mechanisms of action.
Anticancer Properties
- Mechanism of Action :
- Cell Line Studies :
Case Studies and Experimental Results
- Study on Thiazole Derivatives :
- Structure-Activity Relationship (SAR) :
Table of Biological Activity Data
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HT29 | <10 | Inhibition of cell proliferation |
| Similar Thiazole Derivative | Jurkat | <5 | Induction of apoptosis via Bcl-2 inhibition |
| Compound I-8 (related benzamide) | RET Wildtype | Moderate | RET kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
